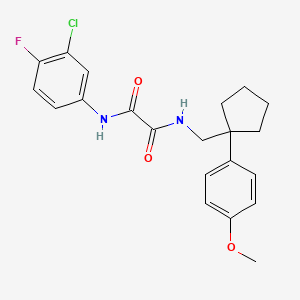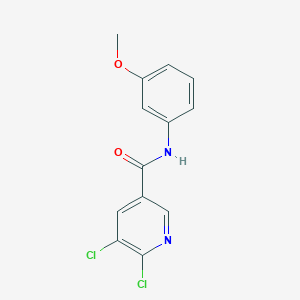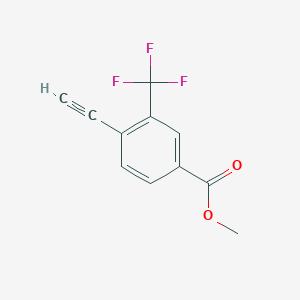![molecular formula C17H14BrFN2OS B2649455 [2-[(4-溴苯基)甲硫基]-4,5-二氢咪唑-1-基]-(4-氟苯基)甲酮 CAS No. 851800-62-9](/img/structure/B2649455.png)
[2-[(4-溴苯基)甲硫基]-4,5-二氢咪唑-1-基]-(4-氟苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions . The imidazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups are aromatic and planar, while the imidazole ring introduces a degree of three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl and fluorophenyl groups would likely make the compound relatively non-polar and lipophilic .科学研究应用
合成和结构分析
无催化剂和无溶剂合成该化合物已用于相关杂环化合物的无催化剂和无溶剂合成,展示了其作为复杂分子制备中的战略中间体的潜力。例如,其衍生物(5-氨基-3-甲硫基-1H-1,2,4-三唑-1-基)(2-氟苯基)甲酮,是通过微波辅助弗里斯重排合成的。这一过程,包括弗里斯重排和质子化过程,得到了密度泛函理论 (DFT) 计算的支持,为理解反应机理和所涉及中间体的稳定性提供了理论基础 (Moreno-Fuquen 等人,2019)。
氟化合物的合成另一个研究方向是合成氟化化合物以增强光稳定性并改善光谱特性。该化合物可用作合成多种氟化合物的先驱。例如,双(2,4,5-三氟苯基)甲酮被合成并通过亲核芳香取代反应进一步加工,得到氟代苯甲酮、黄酮、吖啶酮和硫代黄酮。这些化合物表现出可调谐的吸收和发射光谱,这对于开发新型荧光团至关重要 (Woydziak 等人,2012)。
生物医学研究
碳酸酐酶抑制在酶抑制领域,该化合物的衍生物已被探索其对碳酸酐酶 (CA) 的抑制活性,碳酸酐酶是一种参与 pH 调节和其他生理过程的关键酶。例如,新型溴苯酚衍生物被合成并针对碳酸酐酶的人类异构体进行了测试。这些化合物显示出很强的抑制活性,表明在 CA 活性调节有益的条件下(例如青光眼或神经系统疾病)具有治疗应用的潜力 (Akbaba 等人,2013)。
抗菌和抗病毒特性该化合物的衍生物的抗菌和抗病毒潜力也得到了探索。例如,合成了取代的苯并咪唑并评估了它们的抗菌和抗病毒活性,揭示了对真菌菌株和病毒的特定活性,表明其作为抗真菌剂和抗病毒剂的潜力 (Sharma 等人,2009)。
材料科学和化学
电化学和电气特性该化合物的衍生物已被研究其电化学和电气特性。例如,从该化合物衍生的寡苯并咪唑被合成并表征其电化学、电气、光学、热学和整流特性。由于其良好的光学和电学特性以及热稳定性,这些材料显示出在电子设备等各种应用中的前景 (Anand & Muthusamy,2018)。
未来方向
属性
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEVMSDUOYLUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

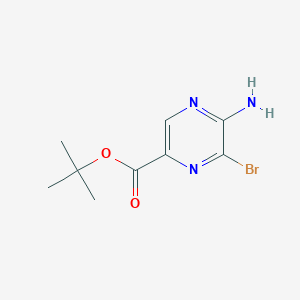

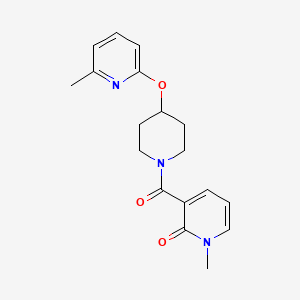
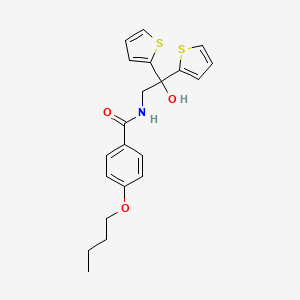

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2649378.png)
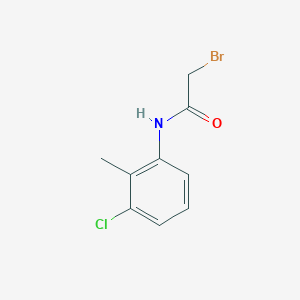
![N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2649381.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2649383.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)
